molecular formula C5HCl4NO2S B1447874 2,4,6-Trichloropyridine-3-sulfonyl chloride CAS No. 1803589-65-2

2,4,6-Trichloropyridine-3-sulfonyl chloride

Cat. No.: B1447874
CAS No.: 1803589-65-2
M. Wt: 280.9 g/mol
InChI Key: VOXGMYIACWJQBI-UHFFFAOYSA-N
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Description

2,4,6-Trichloropyridine-3-sulfonyl chloride is a versatile chemical compound with the molecular formula C5HCl4NO2S and a molecular weight of 280.95 g/mol . It is characterized by the presence of three chlorine atoms and a sulfonyl chloride group attached to a pyridine ring. This compound is widely used in various chemical reactions due to its reactivity towards nucleophiles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloropyridine-3-sulfonyl chloride typically involves the chlorination of pyridine derivatives followed by sulfonylation. One common method includes the reaction of 2,4,6-trichloropyridine with chlorosulfonic acid under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete sulfonylation.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful handling of chlorosulfonic acid and pyridine derivatives to avoid side reactions and ensure product purity.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichloropyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Alcohols and Amines: Used in the formation of sulfonate esters and sulfonamides, respectively.

    Nucleophiles: Such as thiols and amines, are commonly used in substitution reactions.

Major Products:

Mechanism of Action

The mechanism of action of 2,4,6-Trichloropyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonate esters or sulfonamides, depending on the nucleophile used. The molecular targets and pathways involved are primarily related to the modification of functional groups in organic molecules.

Comparison with Similar Compounds

Uniqueness: 2,4,6-Trichloropyridine-3-sulfonyl chloride is unique due to its combination of electrophilic sulfonyl chloride and nucleophilic chlorine atoms on the pyridine ring. This dual reactivity makes it a valuable reagent in organic synthesis and various industrial applications .

Biological Activity

2,4,6-Trichloropyridine-3-sulfonyl chloride is a chemical compound with significant potential in various biological applications. It is characterized by its molecular formula C5H2Cl3N3O2SC_5H_2Cl_3N_3O_2S and a molecular weight of approximately 280.94 g/mol. The compound features three chlorine atoms attached to the pyridine ring and a sulfonyl chloride group at the 3-position, which contributes to its reactivity and utility in chemical syntheses, particularly in pharmaceuticals and agrochemicals .

The biological activity of this compound primarily arises from its ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group can react with various nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides and other derivatives . Additionally, the chlorinated pyridine can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the pyridine ring .

Biological Activities

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Properties : The compound has been studied for its potential as an antimicrobial agent. Its derivatives have shown fungitoxic properties and may inhibit the growth of various pathogens .
  • Anti-inflammatory Effects : Some derivatives of this compound are being investigated for their anti-inflammatory activities. This aspect is particularly relevant in the context of developing new therapeutic agents for inflammatory diseases .
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. Further pharmacological investigations are needed to explore this potential fully .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various trichlorinated compounds against common bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups .
  • Anti-inflammatory Research : In vitro assays demonstrated that specific derivatives could downregulate pro-inflammatory cytokines in cultured cells, suggesting a mechanism by which these compounds could alleviate inflammation .
  • Anticancer Activity : Research involving cell lines revealed that some derivatives had IC50 values indicating potent activity against cancer cells. For instance, one study reported that a derivative showed an IC50 value of 27.3 μM against breast cancer cell lines .

Comparative Analysis

To better understand the unique properties of this compound compared to related compounds, the following table summarizes key characteristics:

Compound NameStructure CharacteristicsUnique Features
2,4-Dichloropyridine Two chlorine substituents on pyridineLess reactive than trichlorinated variants
3-Sulfonylpyridine Sulfonyl group at different positionLacks chlorination at multiple sites
2,4,6-Trichloropyrimidine Similar trichloro substitution but different ringPyrimidine structure affects reactivity
2-Chloro-5-nitropyridine Contains a nitro group instead of sulfonylDifferent functional group alters biological activity

This comparison illustrates that while many compounds share similar functional groups or structural motifs, the unique combination of three chlorine atoms and a sulfonyl chloride group in this compound contributes to its distinct reactivity and utility in various applications.

Properties

IUPAC Name

2,4,6-trichloropyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl4NO2S/c6-2-1-3(7)10-5(8)4(2)13(9,11)12/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXGMYIACWJQBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl4NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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